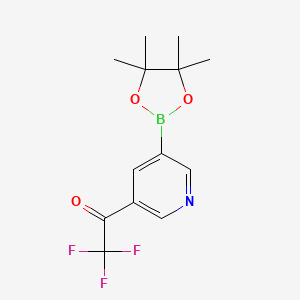

![molecular formula C17H24FN3O3 B2469646 1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine CAS No. 1986367-30-9](/img/structure/B2469646.png)

1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

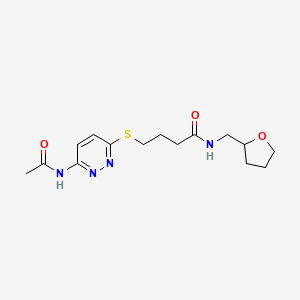

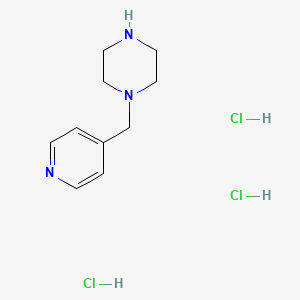

The compound “1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine” is a derivative of N-Boc piperazine . Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of similar compounds involves the use of di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature . The compound can also be synthesized by heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C .Molecular Structure Analysis

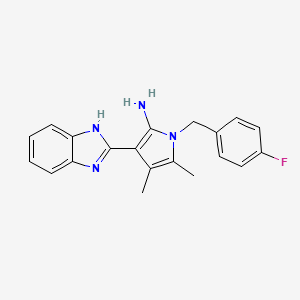

The molecule of a similar compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of a similar compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Scientific Research Applications

Chemical Synthesis and Characterization

1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine and its derivatives have been extensively studied for their synthesis and molecular characterization. Research shows various methods for synthesizing these compounds and examining their structures using techniques like X-ray diffraction, NMR, and LCMS. For instance, Sanjeevarayappa et al. (2015) synthesized a related compound and characterized it using spectroscopic methods and X-ray diffraction studies, providing insights into its molecular structure and interactions (Sanjeevarayappa et al., 2015).

Biological Activities

Several studies have investigated the biological activities of derivatives of this compound. Research by Kulkarni et al. (2016) revealed that compounds similar to 1-Tert-butoxycarbonyl derivatives exhibited moderate antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016). Additionally, Goněc et al. (2017) designed and synthesized novel compounds containing 1-Tert-butoxycarbonyl moieties, which demonstrated promising antimycobacterial activity, particularly against M. tuberculosis (Goněc et al., 2017).

Crystallography and Molecular Structure

The crystal structure and molecular conformation of 1-Tert-butoxycarbonyl derivatives are subjects of several studies, providing valuable information on the arrangement and interactions of atoms within these molecules. The work of Mamat et al. (2012) on the synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is a notable example. They reported the crystal structure and typical bond lengths and angles for this compound (Mamat et al., 2012).

Pharmacological Core Development

Some studies have explored the use of this compound derivatives in the development of pharmacologically useful cores. For instance, Chonan et al. (2011) synthesized novel piperazine derivatives as ACC1/2 non-selective inhibitors, showcasing the potential of these compounds in therapeutic applications (Chonan et al., 2011).

Future Directions

The future directions for compounds like “1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine” could involve further exploration of their diverse biological activities . The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery , suggesting potential future directions in this area.

Properties

IUPAC Name |

tert-butyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)19-12-15(22)21-10-8-20(9-11-21)14-7-5-4-6-13(14)18/h4-7H,8-12H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBSJDHXQRIFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)

![N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B2469570.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)

![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)

![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2469586.png)